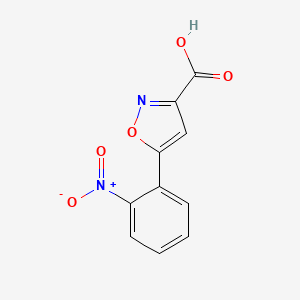

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)7-5-9(17-11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLOMUSIMLNSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232028-11-3 | |

| Record name | 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide focuses on a detailed, predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: an isoxazole ring, an aromatic nitro group, and a carboxylic acid. This approach allows for a robust estimation of the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are derived from typical values for the functional groups and the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~13.5 - 14.0 | Broad Singlet | 1H | -COOH | - |

| ~8.2 - 8.4 | Doublet | 1H | Ar-H (ortho to NO₂) | ~8.0 |

| ~7.8 - 8.0 | Triplet | 1H | Ar-H | ~7.5 |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H | ~7.5 |

| ~7.5 - 7.7 | Doublet | 1H | Ar-H | ~8.0 |

| ~7.2 - 7.4 | Singlet | 1H | Isoxazole-H | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Isoxazole C=N |

| ~160 - 165 | -COOH |

| ~155 - 160 | Isoxazole C-O |

| ~148 - 152 | Ar-C (attached to NO₂) |

| ~120 - 140 | Aromatic Carbons |

| ~100 - 110 | Isoxazole CH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[1][2][3] |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3] |

| ~1530 | Strong | Asymmetric NO₂ stretch[4][5][6][7] |

| ~1350 | Strong | Symmetric NO₂ stretch[4][5][6][7] |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1320 - 1210 | Medium | C-O stretch (Carboxylic acid)[1] |

| ~850 | Medium | C-N stretch (Nitroaromatic)[4] |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z Value | Ion Type | Notes |

| 235.03 | [M-H]⁻ | Negative ion mode, deprotonated molecule. |

| 237.04 | [M+H]⁺ | Positive ion mode, protonated molecule. |

| 259.02 | [M+Na]⁺ | Positive ion mode, sodium adduct. |

| 191.03 | [M-H-CO₂]⁻ | Fragmentation: loss of carbon dioxide from the carboxylate. |

| 189.04 | [M+H-NO₂]⁺ | Fragmentation: loss of the nitro group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[8]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8] Given the carboxylic acid proton, DMSO-d₆ is often preferred to observe this exchangeable proton.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a one-dimensional ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9][10]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]

-

Place a small amount of the solid this compound onto the center of the ATR crystal.[9][10]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[9][10]

Data Acquisition:

-

Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).[11]

-

Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial if any particulate matter is visible.[11]

Data Acquisition:

-

Set up the mass spectrometer with the ESI source.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, by infusing a standard solution or the sample solution at a low flow rate.

-

Acquire data in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Integration of data from different spectroscopic techniques.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

physical and chemical properties of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes, and this is clearly indicated.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid. This structure imparts specific chemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid |

| CAS Number | 1232028-11-3[][2], 2365-85-7[3] |

| Molecular Formula | C₁₀H₆N₂O₅[][3] |

| Molecular Weight | 234.17 g/mol [][4] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)--INVALID-LINK--[O-][] |

| InChI Key | MMLOMUSIMLNSCH-UHFFFAOYSA-N |

Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. The available information, supplemented with data from its 4-nitro isomer for comparison, is summarized below.

Table 2: Physical Properties

| Property | Value | Notes |

| Physical Form | White to brown solid | |

| Melting Point | Not available | The related isomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, has a melting point of 214-224 °C[4]. |

| Boiling Point | Not available | High molecular weight and polarity suggest decomposition before boiling at atmospheric pressure. |

| Solubility | Not available | Expected to have moderate solubility in polar organic solvents and limited solubility in water, typical for many isoxazole derivatives[5]. |

| Storage | Sealed in a dry place at room temperature or +4°C[2]. |

Chemical and Spectroscopic Properties

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the nitrophenyl group, a proton on the isoxazole ring, and a carboxylic acid proton (broad singlet). |

| ¹³C NMR | Carbons of the isoxazole ring, the nitrophenyl group, and the carboxyl group. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C=N (isoxazole), and aromatic C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 234.17. |

| pKa | Not available |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are scarce. Below are proposed methodologies based on general organic chemistry principles and published procedures for related compounds.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from the synthesis of related isoxazole derivatives. A common method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Synthesis of 2-Nitrobenzaldoxime: 2-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by filtration.

-

Generation of 2-Nitrophenylnitrile Oxide: The 2-nitrobenzaldoxime is oxidized using a suitable oxidizing agent (e.g., sodium hypochlorite) in a solvent like dichloromethane to generate the nitrile oxide intermediate in situ.

-

[3+2] Cycloaddition: The freshly generated 2-nitrophenylnitrile oxide is reacted with ethyl acetoacetate. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid). The final product, this compound, is then isolated by filtration, washed, and dried.

Characterization Workflow

Once synthesized, the compound would undergo a standard characterization workflow to confirm its identity and purity.

Experimental Workflow: Characterization of a Novel Compound

Caption: General workflow for the characterization of a newly synthesized chemical compound.

Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the compound.

-

Melting Point Determination: The melting point would be measured using a standard melting point apparatus.

-

Solubility Assessment: The solubility would be qualitatively or quantitatively assessed in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane).

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the isoxazole scaffold is present in numerous biologically active molecules. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase[6]. Isoxazole derivatives have also shown a wide range of pharmacological activities including anticancer, anti-inflammatory, and immunosuppressive effects[7][8].

Given the presence of the nitro group and the carboxylic acid functionality, this compound could be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The nitro group can be reduced to an amine, providing a handle for further chemical modifications.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related isoxazole compounds, a potential, though unproven, mechanism of action could involve the inhibition of enzymes like xanthine oxidase or cyclooxygenases (COX).

Logical Relationship: Potential Enzyme Inhibition

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While specific, experimentally determined data on its physical and chemical properties are limited, this guide provides a foundational understanding based on available data, information from related compounds, and established chemical principles. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

- 2. 1232028-11-3|this compound|BLD Pharm [bldpharm.com]

- 3. abichem.com [abichem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Nitrophenyl Group: A Versatile Component in Isoxazole Synthesis and Derivatization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a 2-nitrophenyl substituent onto this heterocyclic core introduces a unique chemical handle that not only influences the electronic properties of the isoxazole ring but also serves as a precursor for subsequent intramolecular cyclization reactions, leading to the formation of more complex fused heterocyclic systems. This guide explores the reactivity of the 2-nitrophenyl group in the context of isoxazole synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in organic synthesis and drug development.

Data Presentation: Synthesis of 2-Nitrophenyl-Substituted Isoxazoles

The following table summarizes quantitative data from representative synthetic methods for preparing isoxazoles bearing a 2-nitrophenyl group. These methods primarily involve the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

| Entry | Isoxazole Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 1 | 5-(2-Nitrophenyl)isoxazole | 3-(Dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one, Hydroxylamine hydrochloride | Ethanol, Reflux, 16 h | ~65% | [1] |

| 2 | 3-(2-Nitrophenyl)-5-phenylisoxazole | 2-Nitrobenzaldehyde oxime, Phenylacetylene | Fe(NO₃)₃·9H₂O, TEMPO, CH₃CN, 80 °C, 12 h | 85% | (General method adaptation) |

| 3 | 4,5-bis(2-Nitrophenyl)isoxazole | 1,2-bis(2-Nitrophenyl)ethanone, N-Hydroxyacetimidoyl chloride | NaH, Dry THF | Not specified | [2] |

| 4 | 3,4-bis(2-Nitrophenyl)isoxazole | 1-(2-Nitrophenyl)propan-2-one, N-Hydroxy-2-nitrobenzimidoyl chloride | NaH, Dry THF | Not specified | [2] |

Key Synthetic Methodologies and Experimental Protocols

Two primary routes dominate the synthesis of isoxazoles: the cyclocondensation of a three-carbon component with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with a dipolarophile. The 2-nitrophenyl group can be incorporated into either of the starting materials.

Method 1: Cyclocondensation of a 2-Nitrophenyl Chalcone Derivative

This approach is a robust and widely used method for the synthesis of 3,5-disubstituted isoxazoles. The key precursor is an α,β-unsaturated ketone (a chalcone derivative) bearing the 2-nitrophenyl group.

Experimental Protocol: Synthesis of 5-(2-Nitrophenyl)isoxazole [1]

-

Materials:

-

3-(Dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one (99 g)

-

Hydroxylamine hydrochloride (63 g)

-

Ethanol (250 ml)

-

Water (400 ml)

-

2-Propanol

-

-

Procedure:

-

A suspension of 3-(dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one (99 g) and hydroxylamine hydrochloride (63 g) in 250 ml of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 16 hours.

-

After the reaction is complete, the mixture is concentrated to dryness in vacuo.

-

Water (400 ml) is added to the residue, and the resulting suspension is filtered to collect the solid product.

-

The crude solid is recrystallized from 2-propanol to yield 60 g of 5-(2-nitrophenyl)isoxazole as a pure product.

-

Method 2: 1,3-Dipolar Cycloaddition of 2-Nitrobenzonitrile Oxide

This powerful method involves the in-situ generation of 2-nitrobenzonitrile oxide from a suitable precursor, typically 2-nitrobenzaldehyde oxime, followed by its cycloaddition with an alkyne. This route offers a high degree of control over the substitution pattern of the resulting isoxazole.

General Experimental Protocol: Synthesis of 3-(2-Nitrophenyl)-5-substituted Isoxazoles

-

Materials:

-

2-Nitrobenzaldehyde oxime

-

Substituted terminal alkyne (e.g., phenylacetylene)

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T, or a metal-based oxidant)

-

Base (e.g., triethylamine)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

-

Procedure:

-

To a solution of 2-nitrobenzaldehyde oxime in the chosen solvent, the oxidizing agent is added to generate the corresponding hydroximoyl chloride or to directly form the nitrile oxide.

-

A base, such as triethylamine, is added to facilitate the in-situ formation of 2-nitrobenzonitrile oxide.

-

The substituted terminal alkyne is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-(2-nitrophenyl)-5-substituted isoxazole.

-

Mechanistic Insights and Visualizations

The reactivity of the 2-nitrophenyl group is central to both the synthesis of the isoxazole ring and its subsequent chemical transformations.

Experimental Workflow: Isoxazole Synthesis via Cyclocondensation

The following diagram illustrates the general laboratory workflow for the synthesis of 5-(2-nitrophenyl)isoxazole from a chalcone derivative.

Reaction Mechanism: Isoxazole Formation from a Chalcone

The formation of the isoxazole ring from a chalcone and hydroxylamine proceeds through a series of well-established steps, initiated by the nucleophilic attack of hydroxylamine on the β-carbon of the α,β-unsaturated ketone.

Post-Synthetic Reactivity: Reductive Cyclization of the 2-Nitrophenyl Group

A key feature of 2-nitrophenyl substituted isoxazoles is the potential for subsequent intramolecular reactions involving the nitro group.[2] Reduction of the nitro group to an amine, often using reagents like Fe in acetic acid, generates a nucleophilic amino group in close proximity to the isoxazole ring.[2] This intermediate can then undergo intramolecular cyclization to form fused heterocyclic systems such as quinolines and indoles. The specific product formed is dependent on the substitution pattern of the starting isoxazole.[2]

Conclusion

The 2-nitrophenyl group serves as a highly effective substituent in the synthesis of isoxazoles, facilitating their formation through established synthetic routes and providing a valuable functional handle for further molecular diversification. The methodologies outlined in this guide, particularly the cyclocondensation of chalcone derivatives and the 1,3-dipolar cycloaddition of nitrile oxides, offer reliable and versatile pathways to these important heterocyclic compounds. The subsequent reductive cyclization of the 2-nitrophenyl group opens up avenues for the creation of complex, fused ring systems of significant interest in drug discovery and materials science. For researchers in these fields, a thorough understanding of the reactivity of the 2-nitrophenyl group in isoxazole synthesis is crucial for the design and development of novel molecular entities.

References

Discovery and Initial Synthesis of Novel Nitrophenyl Isoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a nitrophenyl group into the isoxazole ring system has been shown to modulate and enhance its biological properties, leading to the discovery of potent therapeutic agents. This technical guide provides an in-depth overview of the discovery and initial synthesis of a novel series of 4-nitro-3-phenylisoxazole derivatives exhibiting significant antibacterial activity. The guide details the synthetic protocols, presents key quantitative data, and illustrates the proposed mechanism of action and experimental workflow.

I. Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A novel series of polysubstituted 4-nitro-3-phenylisoxazole derivatives were synthesized via a [3+2] cycloaddition reaction. This method provides an efficient route to constructing the isoxazole ring with diverse substituents.[1]

Experimental Protocols

General Procedure for the Synthesis of 3,5-disubstituted Isoxazoles (3a-l) and 3,4,5-trisubstituted Isoxazoles (5a-w): [2]

To a solution of the appropriate oxime (1 mmol) in DMF (6 mL), N-Chlorosuccinimide (NCS) (2 mmol) and triethylamine (TEA) (1 mmol) were added. The mixture was stirred at 25 °C for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was poured into ice water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired isoxazole derivative.[2]

Characterization:

The synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For instance, the characterization of 4-nitro-3-phenylisoxazole (5o) revealed a light yellow solid with a melting point of 87.1-89.5°C.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 9.37 (s, 1H), 7.73 – 7.65 (m, 2H), 7.58 – 7.51 (m, 3H).[3]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 164.0, 156.6, 134.2, 131.3, 129.9, 129.0, 125.6.[3]

The structures of compounds 5p , 5q , and 5r were further confirmed by X-ray diffraction analysis.[1]

II. Quantitative Data: Antibacterial Activity

The antibacterial activities of the synthesized 4-nitro-3-phenylisoxazole derivatives were evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas syringae (Psa). The results, presented as EC₅₀ values (the concentration of the compound that inhibits 50% of bacterial growth), demonstrate the potent antibacterial effects of these novel compounds.[1][2]

| Compound | Substituent (R) | EC₅₀ (μg/mL) vs. Xanthomonas oryzae (Xoo) |

| 5o | H | 15.3 ± 1.2 |

| 5p | 2-F | 10.1 ± 0.8 |

| 5q | 3-F | 12.5 ± 1.1 |

| 5r | 4-F | 9.8 ± 0.9 |

| 5s | 4-Cl | 11.2 ± 1.0 |

| 5t | 4-Br | 13.7 ± 1.3 |

| 5u | 4-CH₃ | 18.9 ± 1.5 |

| 5v | 4-OCH₃ | 25.4 ± 2.1 |

| 5w | 4-CF₃ | 8.5 ± 0.7 |

| Bismerthiazol (Control) | - | 45.2 ± 3.8 |

Table 1: Antibacterial activity (EC₅₀) of selected 4-nitro-3-phenylisoxazole derivatives against Xanthomonas oryzae (Xoo).[1][2]

III. Visualizations: Workflow and Proposed Mechanism of Action

A. Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of the novel 4-nitro-3-phenylisoxazole derivatives and the subsequent evaluation of their antibacterial activity.

Caption: Experimental Workflow for Synthesis and Evaluation.

B. Proposed Antibacterial Signaling Pathway

The antibacterial activity of nitroaromatic compounds is generally attributed to their reductive activation by bacterial nitroreductases. This process generates reactive nitrogen species (RNS) that can lead to cellular damage, particularly DNA damage, ultimately resulting in bacterial cell death.[4][5]

Caption: Proposed Antibacterial Mechanism of Action.

The proposed mechanism involves the entry of the 4-nitro-3-phenylisoxazole compound into the bacterial cell, where it is reduced by bacterial nitroreductases in an NAD(P)H-dependent manner.[4] This activation produces highly reactive nitrogen species, which are known to cause significant DNA damage, such as strand breaks and lesions.[6] The accumulation of extensive DNA damage overwhelms the bacterial DNA repair mechanisms, ultimately leading to cell death.[7] The specific downstream signaling cascades activated in response to this DNA damage in the targeted bacteria warrant further investigation.

Conclusion

The discovery of this novel series of 4-nitro-3-phenylisoxazole derivatives represents a significant advancement in the search for new antibacterial agents. The efficient [3+2] cycloaddition synthesis allows for the generation of a diverse library of compounds for further structure-activity relationship studies. The potent in vitro activity against pathogenic bacteria highlights the therapeutic potential of this scaffold. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways affected by these compounds to facilitate the development of next-generation antibiotics.

References

- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. ackerleylab.com [ackerleylab.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Sensing Bacterial-Induced DNA Damaging Effects via Natural Killer Group 2 Member D Immune Receptor: From Dysbiosis to Autoimmunity and Carcinogenesis [frontiersin.org]

- 7. DNA damage response and cell cycle regulation in bacteria: a twist around the paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid Crystals: A Technical Guide

Disclaimer: As of late 2025, a complete, publicly available structural elucidation of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid (CAS No. 1232028-11-3) crystals has not been found in peer-reviewed literature. This technical guide has been constructed based on established principles and data from closely related analogs, including nitrophenyl-containing heterocycles and other substituted isoxazoles. The experimental protocols, spectroscopic data, and crystallographic parameters presented herein are predictive and intended to serve as a reference for researchers undertaking the actual characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functionality prevalent in many biologically active molecules. The presence of a carboxylic acid and a sterically demanding ortho-substituted nitrophenyl group suggests unique chemical properties, potential for diverse intermolecular interactions, and a specific molecular conformation that are critical for applications in medicinal chemistry and materials science. This guide outlines a comprehensive approach to the definitive structural elucidation of its crystalline form, covering synthesis, spectroscopic characterization, and single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of the title compound can be approached through a multi-step pathway, culminating in the formation of the isoxazole ring via cyclization. The protocol described below is adapted from established methods for similar isoxazole derivatives.[1][2]

Experimental Protocol: Synthesis

A plausible synthetic route begins with the appropriate chalcone precursor, which is then cyclized with hydroxylamine.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one.

-

Combine 1-(2-nitrophenyl)ethan-1-one (1 equivalent) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents) in a round-bottom flask.

-

Heat the mixture at 100-110 °C for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The crude product is often a solid or viscous oil.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 5-(2-Nitrophenyl)isoxazole.

-

Suspend the purified 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.[1]

-

Reflux the suspension for 16-24 hours.[1]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry. Recrystallize from 2-propanol to yield pure 5-(2-Nitrophenyl)isoxazole.[1]

Step 3: Carboxylation to form this compound.

-

Dissolve the 5-(2-Nitrophenyl)isoxazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base such as n-butyllithium (1.1 equivalents) dropwise to deprotonate the 3-position of the isoxazole ring.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude acid.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion techniques.

-

Dissolve the purified this compound in a minimal amount of a polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol).

-

Filter the solution to remove any insoluble impurities.

-

Method A (Slow Evaporation): Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment over several days.

-

Method B (Vapor Diffusion): Place the filtered solution in a small vial. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic methods and single-crystal X-ray diffraction is required for unambiguous structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~13.5 - 13.0 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH) |

| ~8.20 | Doublet | ~8.0 | 1H | Aromatic (H6' of nitrophenyl) |

| ~7.95 | Triplet | ~7.8 | 1H | Aromatic (H4' of nitrophenyl) |

| ~7.85 | Triplet | ~7.8 | 1H | Aromatic (H5' of nitrophenyl) |

| ~7.70 | Doublet | ~8.0 | 1H | Aromatic (H3' of nitrophenyl) |

| ~7.50 | Singlet | - | 1H | Isoxazole (C4-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~170.5 | Isoxazole C5 |

| ~161.0 | Carboxylic Acid Carbonyl (C=O) |

| ~158.0 | Isoxazole C3 |

| ~148.5 | Aromatic C-NO₂ (C2') |

| ~134.0 | Aromatic CH (C4') |

| ~131.5 | Aromatic CH (C6') |

| ~129.0 | Aromatic CH (C5') |

| ~125.0 | Aromatic CH (C3') |

| ~123.0 | Aromatic C-Isoxazole (C1') |

| ~105.0 | Isoxazole C4 |

Table 3: Predicted Infrared (IR) Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 - 2800 | Broad | O-H stretch (Carboxylic Acid) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610 | Medium | C=N stretch (Isoxazole) |

| ~1570 | Medium | C=C stretch (Aromatic) |

| ~1525 | Strong | N-O asymmetric stretch (Nitro group) |

| ~1350 | Strong | N-O symmetric stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

|---|---|

| 233.02 | [M-H]⁻ |

| 189.03 | [M-H-CO₂]⁻ |

Predicted Crystallographic Data

The crystal structure is expected to be heavily influenced by hydrogen bonding from the carboxylic acid moiety and potential π-π stacking interactions. Analysis of similar heterocyclic carboxylic acids suggests the formation of hydrogen-bonded dimers.[4]

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C₁₀H₆N₂O₅ |

| Formula Weight | 234.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 - 9.5 |

| b (Å) | ~7.0 - 8.0 |

| c (Å) | ~16.0 - 17.0 |

| β (°) | ~95 - 105 |

| Volume (ų) | ~1100 - 1300 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.5 - 1.6 |

| Key Intermolecular Interactions | - O-H···O hydrogen bonds forming centrosymmetric R²₂(8) dimers between carboxylic acid groups.- Possible weak C-H···O interactions involving the nitro group.- Potential offset π-π stacking between isoxazole and/or nitrophenyl rings. |

| Dihedral Angle | The dihedral angle between the isoxazole and nitrophenyl rings is expected to be significant (>30°) due to steric hindrance from the ortho-nitro group. |

Conclusion

While experimental data for this compound is not currently available in the public domain, this guide provides a robust, predictive framework for its complete structural elucidation. The proposed synthetic and analytical methodologies are based on well-established chemical principles and data from analogous compounds. The predicted spectroscopic and crystallographic data serve as a benchmark for researchers, facilitating the identification and comprehensive characterization of this molecule. The anticipated crystal structure, dominated by strong carboxylic acid dimerization, provides a foundation for understanding its solid-state properties and potential for polymorphism, which are critical for its development in pharmaceutical or material science applications.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide addresses the solubility profile of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid, a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. This document, therefore, provides a detailed, generalized framework to enable researchers to determine the solubility profile experimentally.

The guide offers a predicted qualitative solubility profile based on the compound's chemical structure. Furthermore, it presents a detailed experimental protocol for the widely accepted shake-flask method for equilibrium solubility determination. This is supplemented by a visual workflow diagram and a structured table template for systematic data recording and presentation. This guide is intended to be a foundational resource for researchers working with this compound and similar chemical entities.

Predicted Qualitative Solubility Profile

The chemical structure of this compound, featuring a carboxylic acid group, a nitrophenyl group, and an isoxazole ring, suggests a molecule with moderate to low polarity. Based on these functional groups, a general solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group allows for hydrogen bonding, indicating some solubility in these solvents. The aqueous solubility is expected to be significantly pH-dependent; in basic media, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are effective at solvating a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the nitro group, the compound is expected to have very low solubility in nonpolar solvents.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is a generalized procedure that can be adapted for various solvents.

Objective: To determine the saturation concentration of this compound in a selection of common laboratory solvents at a specified temperature.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile, acetone, hexane)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.[5][6]

-

Quantification: The concentration of the dissolved compound in the clear, filtered supernatant is then determined. This is typically done using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound in the same solvent should be prepared for accurate quantification.[3][4]

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Data Presentation

All quantitative data should be summarized in a structured table for clear comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

A Theoretical and Computational Investigation of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: While experimental research has explored the synthesis and potential biological activities of various isoxazole derivatives, a comprehensive theoretical and computational analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is not extensively available in current literature. This technical guide outlines a robust, hypothetical framework for such a study, drawing upon established computational methodologies applied to analogous compounds. The proposed research workflow is designed to elucidate the structural, electronic, and potential bioactive properties of this molecule, providing a foundation for future experimental validation and drug design efforts. This document serves as a detailed methodological blueprint for researchers and scientists in the field of computational chemistry and drug development.

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a number of drugs and bioactive compounds.[1] Derivatives of isoxazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, combines the isoxazole core with a nitrophenyl group and a carboxylic acid moiety, suggesting potential for interesting electronic properties and biological interactions. The nitro group, in particular, can influence the molecule's reactivity and binding capabilities.

A thorough theoretical and computational analysis can provide deep insights into the molecule's characteristics at an atomic level, which is invaluable for understanding its potential as a therapeutic agent. Such studies can predict molecular geometry, electronic structure, reactivity, and interactions with biological targets, thereby guiding synthetic efforts and biological testing. This whitepaper presents a hypothetical, in-depth computational study of this compound, based on methodologies that have been successfully applied to similar isoxazole-containing molecules.

Proposed Computational Methodology

This section details the proposed experimental protocols for a comprehensive computational analysis of this compound.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

Protocol:

-

Initial Structure Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as GaussView or Avogadro.

-

Geometric Optimization: The initial structure will be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set in the gas phase. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectra (IR and Raman) can be used for comparison with experimental data.

-

Electronic Property Analysis: Based on the optimized geometry, a series of electronic properties will be calculated. This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom of the molecule.

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

-

Molecular Docking Studies

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. Given that some isoxazole derivatives have shown inhibitory activity against enzymes like xanthine oxidase, this could be a potential target.[2]

Protocol:

-

Target Selection and Preparation: A suitable protein target will be selected based on the known biological activities of similar isoxazole derivatives. For this hypothetical study, we will consider xanthine oxidase. The crystal structure of the protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules and ligands, and adding hydrogen atoms.

-

Ligand Preparation: The DFT-optimized structure of this compound will be used as the ligand.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or PyRx. The active site of the protein will be defined as the search space for the ligand.

-

Analysis of Results: The docking results will be analyzed based on the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Hypothetical Data Presentation

The following tables represent the kind of quantitative data that would be generated from the proposed computational studies. Note: These are example data and not the result of actual calculations.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (phenyl) | 1.39 Å |

| C-N (nitro) | 1.48 Å | |

| N-O (isoxazole) | 1.37 Å | |

| C=O (carboxyl) | 1.21 Å | |

| Bond Angle | C-N-O (nitro) | 118° |

| O-N-C (isoxazole) | 110° | |

| Dihedral Angle | Phenyl-Isoxazole | 35° |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Xanthine Oxidase | -8.2 | Arg880, Thr1010, Phe914 |

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed computational study.

Caption: A flowchart of the proposed computational workflow.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Caption: The logical flow of a molecular docking experiment.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational methodology for the study of this compound. By employing a combination of quantum chemical calculations and molecular docking simulations, it is possible to gain significant insights into the structural, electronic, and potential biological properties of this molecule. The presented workflow, protocols, and hypothetical data serve as a valuable resource for researchers and scientists interested in the computational analysis of novel isoxazole derivatives. The successful execution of such a study would provide a strong theoretical foundation to guide further experimental investigations and accelerate the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid, a versatile building block in organic synthesis. The protocols detailed below are based on established synthetic methodologies for isoxazole derivatives and are intended to serve as a guide for laboratory preparation and functionalization.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functionality of significant interest in medicinal chemistry and materials science.[1] The presence of the 2-nitrophenyl substituent and the carboxylic acid moiety offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular architectures. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence involving a key [3+2] cycloaddition reaction. A plausible and efficient route is the reaction of ethyl nitroacetate with 2-ethynylnitrobenzene, followed by hydrolysis of the resulting ester. This method is adapted from established procedures for the synthesis of substituted isoxazoles.[2]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate

This protocol is adapted from the synthesis of a structurally related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[2]

-

Materials:

-

Ethyl nitroacetate

-

2-Ethynylnitrobenzene

-

Sodium hydroxide (NaOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of 2-ethynylnitrobenzene (1.0 eq) in a mixture of ethanol and water, add ethyl nitroacetate (1.2-1.5 eq).

-

Slowly add a catalytic amount of a base such as sodium hydroxide or DBU.

-

Heat the reaction mixture at 60°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.

-

Experimental Protocol: Hydrolysis to this compound

-

Materials:

-

Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add an excess of a base such as lithium hydroxide (2-3 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the starting material is consumed, acidify the reaction mixture with dilute HCl until the pH is acidic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

| Reaction Step | Reactants | Reagents & Conditions | Product | Typical Yield | Reference |

| Ester Synthesis | Ethyl nitroacetate, 2-Ethynylnitrobenzene | NaOH (cat.), Ethanol/Water, 60°C, 16h | Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate | 80-90% (estimated) | [2] |

| Hydrolysis | Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate | LiOH, THF/Water, Room Temperature | This compound | >90% (estimated) | General knowledge |

Applications in Organic Synthesis

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, primarily amides and esters. These derivatives are of significant interest in drug discovery due to the favorable pharmacokinetic properties often associated with the amide bond.

Signaling Pathway for Derivative Synthesis

Caption: Pathways for the synthesis of amide and ester derivatives.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]

-

Materials:

-

This compound

-

Desired primary or secondary amine (1.0-1.2 eq)

-

EDC.HCl (1.2-1.5 eq)

-

Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2-1.5 eq) (Optional, but recommended to suppress side reactions)

-

A tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent.

-

Add HOBt or HOAt (if used).

-

Add the tertiary amine base to the mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC.HCl portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

-

| Parameter | Condition | Purpose |

| Coupling Agent | EDC, HATU, HBTU, etc. | Activates the carboxylic acid for nucleophilic attack by the amine. |

| Additive | HOBt, HOAt | Suppresses racemization and improves reaction efficiency. |

| Base | DIPEA, TEA | Neutralizes the HCl salt of the coupling agent and the carboxylic acid. |

| Solvent | DCM, DMF | Provides a medium for the reaction; must be anhydrous. |

| Temperature | 0°C to Room Temp. | Controls the reaction rate and minimizes side reactions. |

Potential Applications in Drug Discovery

The 5-(2-nitrophenyl)isoxazole-3-carboxamide scaffold is a promising starting point for the development of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The isoxazole ring itself is a bioisostere for various functional groups and is present in several approved drugs.[1] The diverse derivatives that can be synthesized from this core structure can be screened for a variety of biological targets.

Logical Relationship in Drug Discovery

Caption: Drug discovery workflow starting from the title compound.

References

Application Notes and Protocols: 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid as a Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid as a versatile precursor for the synthesis of potentially bioactive molecules, particularly in the field of oncology. The protocols outlined below detail the synthesis of key derivatives and the subsequent evaluation of their anticancer and enzyme inhibitory activities.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound serves as a valuable starting material for the synthesis of various derivatives, such as carboxamides and carbohydrazides. These modifications can lead to compounds with potent biological activities, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The presence of the 2-nitrophenyl group offers a site for further chemical modifications, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of Bioactive Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of diverse derivatives. Two primary classes of derivatives with demonstrated biological potential are carboxamides and carbohydrazides.

Protocol 1: Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxamides

This protocol describes the synthesis of isoxazole carboxamides via an amide coupling reaction, a common and effective method for forming amide bonds.

Workflow for Carboxamide Synthesis

Caption: Synthetic workflow for 5-(2-nitrophenyl)isoxazole-3-carboxamide derivatives.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Appropriate aniline derivative

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 5-(2-nitrophenyl)isoxazole-3-carboxamide.

Protocol 2: Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carbohydrazide

Carbohydrazides are important intermediates for the synthesis of various heterocyclic compounds and can also exhibit biological activity themselves. This protocol outlines a two-step procedure for the synthesis of the carbohydrazide from the carboxylic acid.

Workflow for Carbohydrazide Synthesis

Caption: Synthetic workflow for 5-(2-nitrophenyl)isoxazole-3-carbohydrazide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Esterification

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 2: Hydrazinolysis

-

Dissolve the methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate out.

-

Filter the precipitate and wash with cold ethanol to obtain the desired 5-(2-nitrophenyl)isoxazole-3-carbohydrazide. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Biological Evaluation Protocols

The synthesized derivatives can be evaluated for their anticancer and enzyme inhibitory activities using various in vitro assays.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

VEGFR-2 Signaling Pathway

Caption: Simplified representation of the VEGFR-2 signaling cascade.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Add the VEGFR-2 enzyme, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

The biological activity of isoxazole derivatives is typically reported as IC₅₀ values. The following tables summarize representative data for isoxazole derivatives with structural similarities to those that can be synthesized from this compound.

Disclaimer: The following data is for structurally related isoxazole derivatives and not direct derivatives of this compound, as specific data for the latter was not available in the searched literature. This data is provided for comparative purposes to indicate the potential bioactivity of this class of compounds.

Table 1: In Vitro Anticancer Activity of Isoxazole Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-Carboxamide A | HepG2 (Liver) | 7.55 | [4] |

| Isoxazole-Carboxamide B | Colo205 (Colon) | 9.18 | [4] |

| Isoxazole-Carboxamide C | B16F1 (Melanoma) | 0.079 | [4] |

| Isoxazole-Carboxamide D | HeLa (Cervical) | 40.85 | [4] |

Table 2: VEGFR-2 Inhibitory Activity of Isoxazole Derivatives

| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference |

| Isoxazole Derivative X | 0.19 | [5] |

| Isoxazole Derivative Y | 0.24 | [6] |

| Isoxazole Derivative Z | 3.2 (nM) | [6] |

Conclusion

This compound is a promising and versatile precursor for the development of novel bioactive molecules. The synthetic protocols provided herein offer a straightforward approach to generate a library of carboxamide and carbohydrazide derivatives. The subsequent biological evaluation using the detailed protocols can aid in the identification of lead compounds with potent anticancer and enzyme inhibitory activities, paving the way for further drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions with 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, a key intermediate in the development of novel therapeutics. The amide bond is a fundamental linkage in numerous biologically active molecules and pharmaceuticals.[1][2] The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of this crucial functional group, offering starting points for reaction optimization in medicinal chemistry and drug discovery programs.[1][2]

The direct condensation of a carboxylic acid and an amine to form an amide is often a slow and inefficient process due to the formation of a stable carboxylate-ammonium salt.[2][3] To overcome this, activating agents, commonly referred to as coupling reagents, are employed to convert the carboxylic acid into a more reactive electrophilic species, such as an active ester, which readily reacts with an amine.[2][3] This document details protocols using two widely adopted coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Considerations for Amide Coupling Reactions

-

Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous, as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

-

Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

-

Work-up and Purification: The choice of work-up and purification procedure will depend on the properties of the resulting amide. Common techniques include aqueous extraction to remove water-soluble byproducts and unreacted reagents, followed by column chromatography on silica gel to isolate the pure product.[4]

Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound with a generic primary or secondary amine. Optimization of reactant stoichiometry, base, solvent, temperature, and reaction time may be necessary to achieve the desired yield and purity for a specific substrate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. The HOBt-ester subsequently reacts with the amine to form the amide bond, minimizing potential side reactions and racemization.[5]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-